2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223906-55-5
VCID: VC11855951
InChI: InChI=1S/C23H20N4O5/c1-2-30-19-6-4-3-5-16(19)24-22(28)13-26-9-10-27-18(23(26)29)12-17(25-27)15-7-8-20-21(11-15)32-14-31-20/h3-12H,2,13-14H2,1H3,(H,24,28)
SMILES: CCOC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Molecular Formula: C23H20N4O5
Molecular Weight: 432.4 g/mol

2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide

CAS No.: 1223906-55-5

Cat. No.: VC11855951

Molecular Formula: C23H20N4O5

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide - 1223906-55-5

Specification

CAS No. 1223906-55-5
Molecular Formula C23H20N4O5
Molecular Weight 432.4 g/mol
IUPAC Name 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C23H20N4O5/c1-2-30-19-6-4-3-5-16(19)24-22(28)13-26-9-10-27-18(23(26)29)12-17(25-27)15-7-8-20-21(11-15)32-14-31-20/h3-12H,2,13-14H2,1H3,(H,24,28)
Standard InChI Key NSLJQLKIKMNYTE-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Canonical SMILES CCOC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide systematically describes its structure:

  • A pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 1,3-benzodioxole group.

  • An acetamide side chain at position 5, linked to a 2-ethoxyphenyl group.

The molecular formula is C23H21N4O5, derived by modifying the ethyl group in the analog 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide (C23H20N4O4, ) to an ethoxy group, adding one oxygen atom. The molecular weight calculates to 433.44 g/mol (vs. 416.4 g/mol for the ethyl analog ).

Structural Characteristics

Key structural elements include:

  • Pyrazolo[1,5-a]pyrazine Core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 7, contributing to electron-deficient aromaticity and hydrogen-bonding capacity.

  • 1,3-Benzodioxole Substituent: A methylenedioxy bridge (OCH2O) at position 2 enhances lipophilicity and may modulate cytochrome P450 interactions.

  • Ethoxyphenylacetamide Side Chain: The ethoxy group (OCH2CH3) at the ortho position of the phenyl ring introduces steric hindrance and polarity, potentially influencing target binding and metabolic stability .

Table 1: Comparative Molecular Properties of Structural Analogs

PropertyTarget CompoundEthylphenyl Analog Chlorophenyl Analog
Molecular FormulaC23H21N4O5C23H20N4O4C21H15ClN4O4
Molecular Weight (g/mol)433.44416.4422.82
Hydrogen Bond Donors111
Hydrogen Bond Acceptors655
XLogP33.3 (estimated)3.1 3.5

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of this compound likely follows a multi-step strategy analogous to related pyrazolo[1,5-a]pyrazine derivatives:

  • Core Formation: Cyclization of hydrazine derivatives with α,β-unsaturated ketones generates the pyrazolo[1,5-a]pyrazine scaffold. For example, reacting 5-hydrazinopyrazin-2(1H)-one with ethyl acetoacetate under acidic conditions yields the 4-oxo intermediate.

  • Benzodioxole Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the 1,3-benzodioxol-5-yl group to position 2 of the core.

  • Acetamide Side Chain Installation: A coupling reaction (e.g., using EDCl/HOBt) links the core to 2-ethoxyphenylamine via an acetyl spacer.

Critical Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for coupling steps.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water .

Reactivity Profile

The compound exhibits reactivity typical of its functional groups:

  • Amide Hydrolysis: Susceptible to strong acids/bases, cleaving the acetamide bond to release 2-ethoxyaniline .

  • Oxidation of Benzodioxole: The methylenedioxy group may oxidize to a dicarboxylic acid under harsh conditions.

  • Pyrazine Ring Modifications: Electrophilic substitution at position 7 or 8 is feasible due to electron deficiency.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.3 (Table 1), indicating moderate lipophilicity suitable for oral absorption .

  • Aqueous Solubility: Poor (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., PEG 400) .

Metabolic Stability

  • Cytochrome P450 Interactions: The benzodioxole moiety may inhibit CYP3A4 and CYP2D6, as seen in structurally related compounds.

  • Phase II Metabolism: Glucuronidation of the ethoxy group’s oxygen atom is probable, based on analog studies .

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